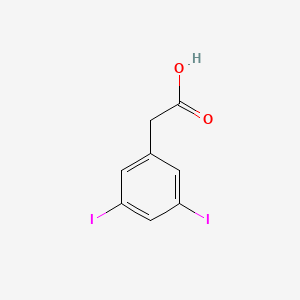

2-(3,5-Diiodophenyl)acetic acid

Description

Overview of Arylacetic Acid Scaffolds in Organic and Medicinal Chemistry

Arylacetic acids are a significant class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. This structural motif is a cornerstone in both organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules. Current time information in Bangalore, IN. In the pharmaceutical realm, arylacetic acid derivatives are well-known for their biological activities. Current time information in Bangalore, IN. They are precursors for several pharmaceutical products and fragrances. e-journals.in The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make this scaffold a valuable starting point for creating diverse chemical libraries.

Impact of Halogen Substitution on Aromatic Systems in Chemical Design

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, dramatically influences the electronic properties and reactivity of the molecule. pharmaffiliates.com Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can deactivate the aromatic ring towards electrophilic substitution. tcichemicals.com However, they also possess lone pairs of electrons that can participate in resonance, donating electron density to the ortho and para positions. tcichemicals.com This dual nature of halogens—inductive withdrawal and resonance donation—is crucial in directing the course of chemical reactions and in modulating the biological activity of molecules. The "halogen bond," a weak interaction between a halogen atom and a nucleophilic site, is also gaining recognition for its role in molecular recognition and binding to biological macromolecules. pharmaffiliates.com

Positional Significance of Iodine in Phenylacetic Acid Derivatives

Among the halogens, iodine possesses unique characteristics. It is the largest and least electronegative of the common halogens, making its C-I bond weaker and more reactive. While electrophilic iodination is generally an endothermic and less favorable process compared to chlorination or bromination, it can be achieved, often requiring specific catalysts or oxidizing agents. bldpharm.comchemicalbook.com The position of iodine atoms on the phenylacetic acid backbone is critical in determining the compound's properties and potential applications. For instance, iodinated phenylacetic acids are investigated as analogs of thyroid hormones, where the number and position of iodine atoms are key to their biological function. bldpharm.comcymitquimica.com The presence of iodine can also enhance a compound's use as a contrast agent in medical imaging due to iodine's ability to absorb X-rays.

Contextual Placement of 2-(3,5-Diiodophenyl)acetic Acid within Iodinated Aromatic Systems

This compound fits into the category of di-iodinated arylacetic acids. Its structure, featuring two iodine atoms at the meta positions relative to the acetic acid side chain, distinguishes it from other iodinated phenylacetic acids where iodine atoms are found at different positions. This specific substitution pattern influences its steric and electronic properties, which in turn would dictate its reactivity and potential biological activity. While specific research on this compound is limited, its structural similarity to other biologically active iodinated compounds, such as thyroid hormone metabolites and their analogs, places it in a class of molecules with significant research potential. cymitquimica.commdpi.com

Chemical Properties and Synthesis of this compound

While extensive research on this compound is not widely published, its fundamental properties can be tabulated based on available data from chemical suppliers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 221700-19-2 |

| Molecular Formula | C8H6I2O2 |

| Molecular Weight | 387.94 g/mol |

| Appearance | Not specified |

| SMILES Code | O=C(O)CC1=CC(I)=CC(I)=C1 |

A plausible synthesis for this compound could involve the hydrolysis of the corresponding acetamide (B32628) or nitrile. For instance, a multi-step synthesis could start from a suitably substituted aniline, which is then converted to the target phenylacetic acid derivative. Another general approach for the synthesis of phenylacetic acids is the reduction of mandelic acids, which can be achieved using an iodide-catalyzed system. Current time information in Bangalore, IN.e-journals.in

Research Findings

Detailed research focusing solely on this compound is sparse in publicly available literature. However, research on structurally related compounds provides insights into its potential areas of interest. For example, various iodinated phenylacetic acids are studied as impurities or metabolites of thyroid hormones like levothyroxine. e-journals.in The compound [4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid (Triiodothyroacetic Acid) is a known thyroid hormone analogue. bldpharm.comchemicalbook.com Given these connections, this compound could be a subject of interest in studies related to thyroid hormone metabolism and function.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPNBWJLLIWHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Diiodophenyl Acetic Acid and Analogues

Direct Synthesis of 2-(3,5-Diiodophenyl)acetic Acid Core Structure

The direct synthesis of the this compound core structure is primarily approached through two key strategic considerations: the formation of the C-C bond for the acetic acid moiety and the regioselective introduction of the two iodine atoms onto the phenyl ring.

Strategies for Carbon-Carbon Bond Formation at the Acetic Acid Moiety

The creation of the phenylacetic acid framework is a fundamental transformation in organic synthesis. Several established methods for carbon-carbon bond formation can be adapted for the synthesis of this specific target molecule.

One common strategy involves the alkylation of enolates or related carbanionic species. For instance, a 3,5-diiodobenzyl halide can be reacted with a cyanide salt (e.g., NaCN) to form 3,5-diiodophenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired this compound.

Another powerful set of methods includes palladium-catalyzed cross-coupling reactions . The Suzuki reaction, for example, could involve the coupling of a 3,5-diiodophenylboronic acid derivative with a haloacetic acid ester, followed by hydrolysis. chemicalbook.com Similarly, the Heck reaction offers a pathway by reacting a 3,5-diiodophenyl halide with an acrylic acid ester, followed by reduction of the double bond and hydrolysis. chemicalbook.com

A more specialized approach involves the photostimulated reaction of phenylacetic acid dianions with aryl halides. tsijournals.com In this process, a dianion of phenylacetic acid, generated using a strong base, reacts with a 1,3-diiodo-5-halobenzene under photostimulation, potentially leading to the desired product through an S(RN)1 mechanism. tsijournals.com The choice of counterion (e.g., Li+, Na+, K+) can influence the regioselectivity of the arylation. tsijournals.com

Regioselective Diiodination Protocols for Phenylacetic Acid Precursors

The acetic acid side chain (-CH₂COOH) is an ortho, para-director and a weak activator for electrophilic aromatic substitution. Direct iodination of phenylacetic acid would therefore be expected to yield a mixture of products, with substitution occurring at the ortho and para positions, making the isolation of the 3,5-diiodo isomer challenging.

To achieve the desired 3,5-diiodination, a more strategic approach is often necessary. This may involve:

Starting with a pre-functionalized ring: A common strategy is to begin with a starting material that already contains substituents that will direct the iodine atoms to the desired positions. For example, starting with 3,5-dinitro-phenylacetic acid, the nitro groups can be reduced to amino groups, which are then converted to iodides via the Sandmeyer reaction.

Utilizing blocking groups: Temporary blocking groups can be placed at the ortho and para positions to force iodination to occur at the meta positions. Subsequent removal of the blocking groups would yield the desired 3,5-diiodo product.

Iodination of activated precursors: The iodination of more activated precursors, such as phenols or anilines, is often more facile and can be highly regioselective. rsc.org For example, 3,5-diiodoaniline (B149867) can be synthesized and then elaborated to the phenylacetic acid side chain.

Various iodinating reagents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or more reactive iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl). rsc.orgwikipedia.org The choice of reagent and reaction conditions (solvent, temperature) is critical for controlling the regioselectivity. rsc.org

Synthesis of Methyl 2-(3,5-Diiodophenyl)acetate and Related Esters

The synthesis of methyl 2-(3,5-diiodophenyl)acetate, a common derivative, can be achieved through several routes. The most straightforward method is the esterification of the parent carboxylic acid, this compound. This is typically accomplished by reacting the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (Fischer esterification).

Alternatively, the ester can be prepared by reacting the carboxylic acid with diazomethane (B1218177) or by converting the acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with methanol.

In other synthetic strategies, the methyl ester group is carried through the synthesis from an earlier stage. For instance, a synthetic route might begin with a precursor like methyl 2-phenylacetate, which is then subjected to a diiodination reaction as described in section 2.1.2. The synthesis of related esters, such as methyl 2-(2-acetylphenyl)acetate, has been achieved through methods like the reaction of methyl acetoacetate (B1235776) with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of cesium fluoride. byjus.com Such approaches could be adapted for the synthesis of the di-iodinated analogue.

Exploration of Synthetic Precursors Bearing the 3,5-Diiodophenyl Moiety

The synthesis of complex molecules often relies on the preparation of versatile building blocks. For structures incorporating the 3,5-diiodophenyl group, several key precursors can be synthesized and elaborated upon.

Synthesis of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one for complex scaffold construction

The compound 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one is a valuable intermediate for building more complex molecular scaffolds due to its multiple reactive sites. Its synthesis is a multi-step process.

The logical precursor for this molecule is 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one (B13755671) . The synthesis of this di-iodinated acetophenone (B1666503) can be approached in a couple of ways:

Direct Iodination of 2'-Hydroxyacetophenone (B8834): The hydroxyl and acetyl groups are both ortho, para-directing. The strong activating effect of the hydroxyl group directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Therefore, direct iodination of 2'-hydroxyacetophenone with two equivalents of an iodinating agent like ICl or NIS is a plausible route. wikipedia.orgorganic-chemistry.org

Fries Rearrangement: An alternative route is the Fries rearrangement of 3,5-diiodophenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of the ortho-acylated product.

Once 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one is obtained, the final step is the α-bromination of the ketone. This is typically achieved by reacting the acetophenone with a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid or methylene (B1212753) chloride. This reaction proceeds via an enol or enolate intermediate to selectively introduce a bromine atom on the carbon adjacent to the carbonyl group.

| Precursor | Reagents for Step 1 | Intermediate | Reagents for Step 2 | Final Product |

| 2'-Hydroxyacetophenone | 2 eq. ICl or NIS | 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one | Br₂ in Acetic Acid | 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one |

| 3,5-Diiodophenol | Acetic Anhydride, then Lewis Acid (e.g., AlCl₃) | 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one | Br₂ in Acetic Acid | 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one |

Routes to other Iodinated Phenyl Derivatives as Synthetic Intermediates

The synthesis of various other iodinated phenyl derivatives serves as a foundation for producing a wide array of compounds containing the 3,5-diiodophenyl moiety. Key intermediates include 1,3-diiodobenzene (B1666199), 3,5-diiodoaniline, and 3,5-diiodophenol.

1,3-Diiodobenzene: This can be prepared from 1,3-diaminobenzene via a double Sandmeyer reaction, where the two amino groups are diazotized and subsequently replaced with iodine.

3,5-Diiodoaniline: This can be synthesized by the direct iodination of aniline, followed by separation of the isomers, or more selectively from 3,5-dinitroaniline (B184610) by reduction of the nitro groups and subsequent double Sandmeyer reaction.

3,5-Diiodophenol: This can be prepared by the iodination of phenol, although regioselectivity can be an issue. rsc.org A more controlled synthesis might involve the diazotization of 3,5-diiodoaniline followed by hydrolysis.

These fundamental building blocks can be converted into the this compound scaffold through various synthetic transformations. For example, 1,3-diiodobenzene can be lithiated and reacted with a suitable electrophile, or it can participate in cross-coupling reactions to introduce the acetic acid side chain.

| Starting Material | Key Transformation(s) | Iodinated Intermediate |

| 1,3-Diaminobenzene | Diazotization, Sandmeyer Reaction (NaNO₂, HCl, KI) | 1,3-Diiodobenzene |

| 3,5-Dinitroaniline | Reduction (e.g., Sn, HCl), Diazotization, Sandmeyer Reaction | 3,5-Diiodoaniline |

| 3,5-Diiodoaniline | Diazotization, Hydrolysis (NaNO₂, H₂SO₄, H₂O) | 3,5-Diiodophenol |

These intermediates are crucial for the modular synthesis of diverse libraries of compounds built upon the 3,5-diiodophenyl framework.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic pathway is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound and its analogues, several key parameters in the chosen synthetic route can be fine-tuned.

Another viable synthetic approach is the Willgerodt-Kindler reaction, starting from 3,5-diiodoacetophenone. The optimization of this reaction has been studied for a variety of substituted acetophenones, and the findings can be extrapolated to the synthesis of this compound. scispace.comscispace.com Key variables for optimization include the nature of the amine (e.g., morpholine, pyrrolidine), the amount of sulfur, the reaction temperature, and the reaction time. The use of a high-boiling solvent like quinoline (B57606) allows for a wide range of temperatures to be explored. scispace.com Studies have shown that a multivariate approach to optimization, such as using a factorial experimental design, is often more effective than varying one factor at a time, as it can account for interactions between variables. scispace.com

The final step in several synthetic routes is the hydrolysis of an intermediate, such as a nitrile or a thioamide, to the carboxylic acid. This step can also be optimized. For the hydrolysis of a nitrile, the concentration of the acid or base, the reaction temperature, and the presence of a co-solvent can all affect the rate and completeness of the reaction.

The following interactive data tables summarize key parameters that can be optimized for two potential synthetic steps towards this compound, based on general principles and findings from related reactions.

Table 1: Optimization of the Sandmeyer Cyanation of 3,5-Diiodoaniline

| Parameter | Range/Options | Effect on Yield | Notes |

| Temperature | -5 to 10 °C | Lower temperatures generally improve yield by stabilizing the diazonium salt. | Precise temperature control is crucial. |

| NaNO₂ Stoichiometry | 1.0 to 1.5 equivalents | A slight excess can ensure complete diazotization. | A large excess can lead to side reactions. |

| CuCN Stoichiometry | 1.0 to 1.2 equivalents | Catalytic to stoichiometric amounts can be used. | Higher amounts may not significantly increase yield but add to cost and waste. |

| Solvent | Aqueous HCl, H₂SO₄ | The choice of acid can affect the stability of the diazonium salt. | The concentration of the acid is also an important parameter. |

Table 2: Optimization of the Willgerodt-Kindler Reaction of 3,5-Diiodoacetophenone

| Parameter | Range/Options | Effect on Yield | Notes |

| Amine | Morpholine, Pyrrolidine, Piperidine | The choice of amine can significantly impact the reaction rate and yield. | Morpholine is a commonly used and effective amine for this reaction. wikipedia.org |

| Sulfur Stoichiometry | 2.0 to 4.0 equivalents | An excess of sulfur is typically required to drive the reaction to completion. | The physical form of sulfur (e.g., powder vs. chunks) can also play a role. |

| Temperature | 120 to 180 °C | Higher temperatures generally accelerate the reaction but can also lead to decomposition. | The optimal temperature depends on the substrate and other reaction conditions. |

| Reaction Time | 2 to 24 hours | Longer reaction times may be necessary for less reactive substrates. | Monitoring the reaction by techniques like TLC or GC is recommended to determine the optimal time. |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound or its analogues.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, energy levels, and charge distribution.

Table 1: Representative Parameters for DFT Geometry Optimization

| Parameter | Typical Method/Basis Set | Objective |

|---|---|---|

| Functional | B3LYP, HSEH1PBE, M06 | Approximates the exchange-correlation energy |

| Basis Set | 6-311++G(d,p), aug-cc-pVDZ | Defines the set of functions to build molecular orbitals |

| Convergence Criteria | Tight, VeryTight | Sets the threshold for forces and energy change to stop optimization |

| Output | Optimized Cartesian Coordinates | Provides the final 3D structure at the minimum energy state |

Note: Specific calculated values for 2-(3,5-Diiodophenyl)acetic acid are not available in the cited literature; this table represents typical parameters for such a study.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For this compound, the electron-withdrawing iodine atoms and the carboxylic acid group would significantly influence the energies of these orbitals. DFT calculations can precisely quantify these energies and the resulting gap. nih.govnih.gov

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Property | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. |

Note: Specific calculated energy values for this compound are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is plotted onto the molecule's total electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. epstem.net

For this compound, an MEP map would likely show a high negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group due to their high electronegativity. epstem.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The aromatic ring and the large, polarizable iodine atoms would create a more complex potential surface, influencing how the molecule interacts with its environment and potential biological targets. nih.gov

Theoretical vibrational frequency analysis is used to predict a molecule's infrared (IR) and Raman spectra. rsc.org This calculation is performed on the DFT-optimized geometry to ensure the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). epstem.net The analysis computes the frequencies and intensities of the fundamental vibrational modes of the molecule.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Key vibrational modes for this compound would include the characteristic stretching of the C=O and O-H bonds in the carboxylic acid group, as well as various bending and stretching modes associated with the di-iodinated phenyl ring and the methylene (B1212753) (-CH2-) bridge. nih.govunlp.edu.ar

Molecular Modeling and Docking Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor to form a stable complex. nih.govnih.gov The process involves placing the ligand in the binding site of a receptor and using a scoring algorithm to estimate the binding affinity, often reported as a binding energy value. mdpi.com

For this compound, docking simulations could be run against various hypothetical or known enzyme active sites to explore its potential as an inhibitor or modulator. The simulations would identify key intermolecular interactions, such as hydrogen bonds (e.g., with the carboxylic acid group), halogen bonds (with the iodine atoms), and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net This in silico approach provides valuable hypotheses about the molecule's mechanism of action, guiding further experimental validation. nih.gov

Table 3: Key Outputs of a Typical Molecular Docking Study

| Parameter | Description | Example for this compound |

|---|---|---|

| Binding Energy/Score | An estimation of the binding affinity (e.g., in kcal/mol). | Lower values typically indicate stronger binding. |

| Binding Pose | The predicted 3D orientation of the ligand in the active site. | Shows the spatial arrangement of the phenyl ring and acetic acid moiety. |

| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bonds from the -COOH group; halogen bonds from the iodine atoms. |

| Interacting Residues | The specific amino acids in the receptor's active site that interact with the ligand. | e.g., Arg, Lys (for H-bonds); Trp, Phe (for π-stacking). |

Note: This table is illustrative of the data generated from a docking simulation; specific targets and results for this compound were not identified in the search.

Conformational Sampling and Energy Landscape Analysis

The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. While direct computational studies on the conformational landscape of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations of its parent compound, phenylacetic acid, and its other halogenated analogs. researchgate.netnih.gov These studies form a predictive foundation for understanding the conformational preferences and the associated energy landscape of the di-iodinated derivative.

The primary degree of conformational freedom in this compound involves the rotation around the Cα-C1 single bond, which dictates the orientation of the carboxylic acid group relative to the di-iodinated phenyl ring. This rotation is characterized by the dihedral angle τ (O=C-Cα-C1). A systematic exploration of this torsional angle, typically performed using computational methods such as Density Functional Theory (DFT) or ab initio calculations, would reveal the potential energy surface and identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Studies on phenylacetic acid and its halogenated (fluoro, chloro, bromo) derivatives have consistently shown that non-planar conformations, where the carboxylic acid group is rotated out of the plane of the phenyl ring, are energetically favored. researchgate.netnih.gov The most stable conformers are typically those where the C=O bond of the carboxylic acid group is perpendicular to the plane of the phenyl ring. This preference is often attributed to the minimization of steric hindrance and the optimization of hyperconjugative interactions between the π-system of the phenyl ring and the σ-orbitals of the acetic acid moiety. researchgate.net

Hypothetical Conformational Energy Profile:

To illustrate the likely conformational energy landscape of this compound, a hypothetical data table is presented below. This table is based on the established conformational preferences of other phenylacetic acid derivatives and serves as a predictive model. The dihedral angle τ (O=C-Cα-C1) defines the conformation, and the relative energies are indicative of the stability of each conformation.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ± 90° | 0.0 | Perpendicular orientation, minimizing steric interactions. |

| B (Local Minimum) | 0° or 180° | 2.0 - 4.0 | Planar orientation, higher in energy due to steric strain. |

| Transition State | ~ ± 45° | 3.0 - 5.0 | Energy barrier for rotation between conformers A and B. |

Disclaimer: The data presented in this table is hypothetical and is intended to illustrate the expected conformational behavior of this compound based on studies of analogous compounds. It is not the result of a direct computational study on this specific molecule.

The energy barriers between these conformers are expected to be relatively low, suggesting that at room temperature, this compound would exist as a dynamic equilibrium of multiple conformations. The population of each conformer would be governed by the Boltzmann distribution, with the lowest energy conformer being the most abundant.

Computational techniques such as conformational searches using molecular mechanics force fields (e.g., MMFF, AMBER) followed by geometry optimization and energy refinement using higher levels of theory (e.g., DFT with a suitable basis set) are the standard approaches for a more precise characterization of the conformational space of such molecules. nih.gov These methods would provide a more detailed and quantitative understanding of the energy landscape, including the precise geometries of the stable conformers and the transition states connecting them.

Biological and Biochemical Activity Studies in Vitro and Mechanistic Focus Only

Investigation of Enzyme Interactions and Inhibition Mechanisms in Cell-Free Systems

Currently, there is a limited body of publicly available research specifically detailing the direct interactions and inhibition mechanisms of 2-(3,5-Diiodophenyl)acetic acid with purified enzymes in cell-free systems. However, based on the known activities of structurally similar compounds, it is plausible that this molecule could interact with various enzymes. For instance, analogues of thyroid hormones have been shown to interact with enzymes such as those in the cytochrome P-450 system and iodothyronine deiodinases. nih.gov Future research utilizing cell-free assays with purified enzymes will be crucial to determine if this compound exhibits any direct inhibitory or modulatory effects and to characterize the kinetics of such interactions.

Receptor Binding Studies in Defined Cellular or Subcellular Models

Direct receptor binding assays for this compound are not extensively documented in the current scientific literature. However, significant insights can be drawn from the research on its structural analogue, tetraiodothyroacetic acid (tetrac).

Exploration of Potential Interactions with Integrin Receptors (extrapolating from related tetraiodothyroacetic acid research)

Extensive research has identified the plasma membrane integrin αvβ3 as a cell surface receptor for thyroid hormone analogues. nih.gov L-thyroxine (T4) is a primary ligand for this receptor, which is prominently expressed in cancer cells and rapidly dividing endothelial cells. nih.gov Tetraiodothyroacetic acid (tetrac) is known to compete with T4 for binding to this integrin receptor. nih.gov Given the structural similarities between tetrac (B142916) and this compound, it is hypothesized that the latter may also interact with the integrin αvβ3 receptor. This interaction could potentially modulate the downstream signaling pathways regulated by this receptor, which are involved in cell division, angiogenesis, and anti-apoptotic defense mechanisms. nih.gov The binding of ligands to this integrin receptor can initiate signal transduction through pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) cascades. nih.gov

Modulation of Specific Biochemical Pathways in In Vitro Cell Cultures

The potential for this compound to modulate biochemical pathways is an area of active investigation, with current understanding largely extrapolated from studies on related compounds.

Investigation of Cellular Angiogenesis in Ex Vivo Models (e.g., chick chorioallantoic membrane (CAM) assays for mechanistic insights, drawing from tetraiodothyroacetic acid research)

The chick chorioallantoic membrane (CAM) assay is a widely used ex vivo model to study angiogenesis. nih.govnih.govyoutube.comyoutube.comyoutube.com Research on tetraiodothyroacetic acid (tetrac) has demonstrated its ability to block angiogenesis induced by factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov The anti-angiogenic effect of tetrac is attributed to its interaction with the integrin αvβ3 receptor on endothelial cells. nih.gov By extrapolating from these findings, it is plausible that this compound could also exhibit anti-angiogenic properties by interfering with the pro-angiogenic signals mediated through integrin αvβ3. The CAM model provides a robust platform to test this hypothesis by observing the effect of the compound on the formation of new blood vessels. nih.govnih.gov

Assessment of Cellular Responses in Defined Biological Systems (e.g., cell viability, mechanistic pathways)

The assessment of cellular responses to this compound is crucial for understanding its potential as a biologically active molecule. Standard in vitro assays are employed to determine its effects on cell viability and to probe the underlying mechanistic pathways.

Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess cell proliferation and cytotoxicity. nih.govmdpi.com These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability. A reduction in metabolic activity upon treatment with the compound would suggest a cytotoxic or cytostatic effect. Another method, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, can be used to more specifically measure DNA synthesis and, therefore, cell proliferation. nih.gov

Mechanistic Pathway Analysis: Should this compound demonstrate an effect on cell viability, further studies would be necessary to elucidate the specific molecular pathways involved. For instance, if the compound induces apoptosis, techniques like flow cytometry to detect phosphatidylserine (B164497) externalization (e.g., using Annexin V staining) or analysis of caspase activation would be employed. nih.gov

Structure-Activity Relationship (SAR) Derivation from In Vitro Data and Analogue Studies

The structure-activity relationship (SAR) for this compound is not yet well-defined due to the limited availability of in vitro data for a broad range of its analogues. However, by comparing its structure and potential activity with related compounds, some initial SAR insights can be inferred.

The iodine atoms at positions 3 and 5 of the phenyl ring are likely critical for its biological activity, as is the case with thyroid hormone analogues where the number and position of iodine atoms significantly influence receptor binding and potency. The acetic acid side chain also plays a crucial role in the molecule's interaction with target proteins.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for the detailed structural analysis of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a holistic view of the molecular architecture of 2-(3,5-diiodophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would typically appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and carboxylic acid group. The aromatic protons on the di-iodinated phenyl ring would also produce distinct signals. Due to the substitution pattern, one would expect to see two signals in the aromatic region: a triplet for the proton at the C4 position and a doublet for the protons at the C2 and C6 positions. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet, often at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the aromatic ring. The carbons bearing the iodine atoms would show characteristic chemical shifts due to the heavy atom effect. The symmetry of the phenyl ring would result in fewer signals than the total number of carbon atoms.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| -CH₂- | ~3.6 (s) | 40 - 50 |

| Aromatic CH (C2, C6) | 7.5 - 7.8 (d) | 130 - 140 |

| Aromatic CH (C4) | 7.8 - 8.0 (t) | 140 - 150 |

| Aromatic C-I (C3, C5) | - | 90 - 100 |

| Aromatic C (C1) | - | 135 - 145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆I₂O₂), the expected exact mass is approximately 387.94 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The mass spectrum would show a prominent molecular ion peak [M]⁺ or a related ion such as [M+H]⁺ or [M-H]⁻ depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two iodine atoms.

Fragmentation analysis provides further structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain. For this compound, characteristic fragments would include the diiodobenzyl cation and other fragments arising from the cleavage of the C-C and C-I bonds.

Table 2: Expected Mass Spectrometry Data for this compound (Note: Specific experimental fragmentation data was not found. The m/z values are based on the molecular weight and common fragmentation patterns.)

| Ion | Description | Expected m/z |

| [C₈H₆I₂O₂]⁺ | Molecular Ion | ~388 |

| [C₇H₅I₂]⁺ | Loss of -COOH | ~343 |

| [C₆H₄I₂]⁺˙ | Loss of -CH₂COOH | ~330 |

| [I]⁺ | Iodine cation | 127 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid group. The C-H stretching vibrations of the aromatic ring and the methylene group are expected in the 2850-3100 cm⁻¹ region. The C-I stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are expected absorption ranges based on general IR spectroscopy principles.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 2500 - 3300 (broad) |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 |

| Carboxylic Acid C=O | Stretch | ~1700 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1210 - 1320 |

| O-H | Bend | 920 - 950 |

| C-I | Stretch | < 600 |

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthetic compounds, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of this compound and to isolate it from reaction mixtures. Reversed-phase HPLC is commonly employed for acidic compounds.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic acid or formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is commonly performed using a UV detector, as the phenyl ring in the compound absorbs UV light. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 4: General HPLC Conditions for the Analysis of Phenylacetic Acid Derivatives (Note: These are general conditions and would require optimization for this compound.)

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Acetic Acid; B: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. It is also used to determine the appropriate solvent system for column chromatography purification.

For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents of varying polarity. A common eluent system for acidic compounds is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate, often with a small amount of acetic acid to ensure sharp spots for the acidic compound.

After development, the spots can be visualized under UV light (254 nm), where the aromatic ring will show a dark spot on a fluorescent background. Staining with a visualization reagent can also be used. For acidic compounds, a bromocresol green stain is effective, appearing as a yellow spot on a blue-green background.

Table 5: General TLC Conditions for Monitoring Reactions Involving Phenylacetic Acids (Note: The specific ratio of solvents would need to be determined experimentally.)

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid |

| Visualization | UV light (254 nm), Bromocresol green stain |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, primarily through single-crystal X-ray diffraction, stands as a definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. This powerful technique provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice. While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from the well-documented crystallographic behavior of phenylacetic acid and its derivatives. iucr.orgmdpi.com

The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. This data allows for the determination of key crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal.

A crucial aspect of the solid-state structure of carboxylic acids is the formation of strong hydrogen bonds. mdpi.com In the case of this compound, it is highly anticipated that the carboxylic acid moieties of two molecules would engage in a classic head-to-tail hydrogen-bonding interaction (O-H···O=C). This interaction would form a centrosymmetric dimer, a common and robust supramolecular synthon observed in the crystal structures of a vast number of carboxylic acids, including phenylacetic acid itself. iucr.org

The detailed research findings from a crystallographic study of this compound would be presented in a comprehensive data table. While experimental data is not available, the following table illustrates the type of information that would be generated.

Interactive Data Table: Representative Crystallographic Data for a Phenylacetic Acid Derivative

Note: The following data is hypothetical and serves as an example of the parameters that would be determined in a crystallographic analysis of this compound. The values are based on typical data for related organic compounds.

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for centrosymmetric organic molecules. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5.0 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.0 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 762 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 2.5 | The theoretical density of the crystal. |

| Hydrogen Bond (D···A, Å) | O-H···O, 2.65 | The distance between the donor and acceptor atoms in the hydrogen bond. |

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of More Complex Iodinated Aromatic Compounds

The primary utility of 2-(3,5-Diiodophenyl)acetic acid lies in its function as a readily available, di-iodinated starting material. The direct and regioselective iodination of aromatic rings can be a challenging synthetic step, often requiring harsh conditions and resulting in mixtures of isomers. nih.govorganic-chemistry.org By starting with a compound where two iodine atoms are already fixed in the meta positions of the phenyl ring, chemists can bypass these difficult steps, streamlining the synthesis of more highly substituted aromatic compounds.

This building block is particularly useful for creating molecules with multiple iodine substituents, which are of interest in materials science and medicinal chemistry. For instance, it serves as a logical precursor for tri-iodinated compounds, such as derivatives of 3,5-disubstituted-2,4,6-triiodoanilines, which are key intermediates in the synthesis of X-ray contrast media. google.com The presence of the acetic acid side chain also offers a reactive handle for further chemical modification, allowing for the extension of the carbon skeleton or the introduction of other functional groups through standard carboxylic acid chemistry. This dual functionality—a pre-iodinated core and a modifiable side chain—makes it an efficient starting point for constructing complex molecular frameworks.

Scaffold for the Development of Chemical Probes for Biological Research

In the realm of chemical biology, probes are essential tools for elucidating biological processes. The this compound structure serves as an excellent scaffold for designing such probes. The heavy iodine atoms can be exploited for various detection methods. For example, they can serve as anomalous scatterers in X-ray crystallography, aiding in the phase determination of protein-ligand complexes.

Furthermore, iodinated aromatic acids have been utilized to investigate biological pathways. A notable example is the use of 2,3,5-triiodobenzoic acid (TIBA), an auxin transport inhibitor, to study its impact on alkaloid production in plants. mdpi.com By observing the metabolic changes induced by TIBA, researchers can gain insights into the mechanisms of alkaloid synthesis. mdpi.com Similarly, this compound can be functionalized to create tailored probes to investigate specific enzymes or receptors, where the diiodo-phenyl moiety acts as a unique recognition element or a reporter group.

Applications in the Synthesis of Iodinated Flavonoids and Related Heterocycles

The 3,5-diiodophenyl scaffold is integral to the synthesis of novel iodinated heterocyclic compounds, including flavonoids. Flavonoids are a class of natural products with diverse biological activities, and the introduction of iodine atoms can modulate their properties. A recently developed synthetic route to produce new iodine-containing tricyclic flavonoids utilizes a closely related precursor, 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one. nih.gov

The synthesis proceeds by converting the starting material into a dithiocarbamate (B8719985) flavanone, which then undergoes an acid-catalyzed cyclization to form the final tricyclic flavonoid. nih.gov This process highlights the utility of the 3,5-diiodophenyl unit as a stable core that withstands various reaction conditions, ultimately becoming a key structural feature of the final, biologically active heterocycle. nih.gov The presence of iodine in the flavonoid backbone is explored for its potential to enhance antimicrobial properties. nih.gov This approach demonstrates how this compound and its derivatives are crucial for accessing new classes of iodinated heterocycles that would be difficult to synthesize otherwise.

Utilization in Structure-Based Drug Design Frameworks for Novel Scaffold Generation

Structure-based drug design (SBDD) relies on the knowledge of a biological target's three-dimensional structure to design potent and selective inhibitors. In this context, this compound provides a valuable and unique scaffold for generating novel drug candidates. The phenylacetic acid motif is a well-established pharmacophore found in many classes of drugs. The addition of two iodine atoms at the 3 and 5 positions imparts specific and desirable properties.

The iodine atoms are large and lipophilic, enabling them to form significant van der Waals and halogen bonding interactions within the binding pockets of target proteins. Halogen bonds, in particular, are increasingly recognized as a powerful tool in medicinal chemistry for enhancing binding affinity and specificity. Chemists can use the this compound scaffold as a starting point, computationally docking it into a protein's active site and then elaborating the structure to optimize interactions. An example of a more complex, biologically active molecule built upon a similar diiodophenyl framework is [4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid (Tetraiodothyroacetic Acid), a thyroid hormone analogue. lgcstandards.com This illustrates how the core di-iodinated phenyl structure can be a key component of pharmacologically active agents designed to interact with specific biological receptors.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of iodinated aromatic compounds often involves harsh reagents and generates significant chemical waste. Future research should prioritize the development of environmentally benign synthetic routes to 2-(3,5-Diiodophenyl)acetic acid. Drawing inspiration from recent advancements in green chemistry, several strategies could be explored.

One promising approach is the adoption of one-pot synthesis methods starting from readily available precursors like aromatic amines or arylhydrazines. nih.govacs.orgacs.org These methods can reduce the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. For instance, a telescopic reaction for aryl iodide synthesis has been developed that is metal-free, cost-effective, and utilizes recoverable reagents. nih.gov Furthermore, solvent-free mechanochemical methods, which have been successfully employed for the iodination of other aromatic systems like pyrimidines, could be adapted. nih.govresearchgate.netnih.gov Such solid-state reactions, often initiated by simple grinding, can significantly reduce reaction times and eliminate the need for hazardous solvents. nih.govresearchgate.netnih.gov The use of molecular iodine with eco-friendly oxidizing agents or catalysts represents another viable green strategy. rsc.org

| Green Synthesis Approach | Potential Advantages | Related Research |

| One-pot synthesis from aromatic amines/hydrazines | Reduced waste, fewer steps, cost-effective. nih.gov | Development of telescopic reactions for aryl iodides. nih.govacs.orgacs.org |

| Solvent-free mechanochemistry | Eliminates hazardous solvents, shorter reaction times. nih.gov | Iodination of pyrimidines via grinding. nih.govresearchgate.netnih.gov |

| Use of molecular iodine with green catalysts | Avoids toxic reagents, milder reaction conditions. | Indole-catalyzed halogenation of thioarenes. rsc.org |

Application in Supramolecular Chemistry and Molecular Recognition Studies

The presence of two iodine atoms and a carboxylic acid group on this compound makes it an excellent candidate for studies in supramolecular chemistry and molecular recognition. The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is gaining recognition for its directionality and tunability in constructing complex molecular assemblies. acs.orgnih.gov

Future research could investigate the self-assembly of this compound into well-defined supramolecular structures, such as chains, sheets, or more complex architectures, driven by a combination of halogen bonding and traditional hydrogen bonding from the carboxylic acid moiety. The influence of the phenyl group on the formation of these supramolecular clusters could be a key area of investigation, as aromatic moieties have been shown to affect the hydrogen-bonding networks in other systems. nih.gov The ability of the diiodophenyl group to participate in molecular recognition could be tested with various Lewis basic guest molecules, potentially leading to the development of new sensors or separation materials.

Exploration of Non-Covalent Interactions Involving Iodine

A deeper understanding of the non-covalent interactions involving the iodine atoms of this compound is crucial for its application in materials science. The primary focus here would be on halogen bonding, which arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. acs.org The strength and directionality of these bonds can be tuned, making them powerful tools for crystal engineering. nih.gov

Beyond standard halogen bonds, the potential for iodine-π interactions should also be explored. These interactions, where the iodine atom interacts with the electron cloud of an aromatic ring, can play a significant role in the formation and properties of crystalline materials. nih.govresearchgate.netnih.govresearchgate.net Detailed structural studies, using techniques like X-ray crystallography, combined with computational analysis, could elucidate the nature and strength of these interactions in solids containing this compound. This knowledge is fundamental for designing materials with specific electronic or optical properties.

Integration into Materials Science Research for Functional Polymer Development

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and two iodine atoms, makes it a highly attractive monomer for the development of functional polymers. The carboxylic acid can be readily polymerized through standard condensation reactions to form polyesters or polyamides. The incorporated diiodophenyl units would then impart unique properties to the polymer backbone.

One exciting possibility is the creation of radiopaque polymers for medical applications. researchgate.net The high atomic number of iodine provides excellent X-ray contrast, and incorporating this monomer into biocompatible polymers could lead to new materials for medical implants and devices. researchgate.netresearchgate.net Additionally, the iodine atoms can serve as reactive sites for post-polymerization modification or as catalytic centers. For instance, iodine-functionalized polymers have been shown to act as recyclable heterogeneous catalysts for oxidation reactions. rsc.org The use of molecular iodine as an initiator or catalyst in various polymerization techniques further highlights the potential for creating novel polymeric materials. tandfonline.comtandfonline.com

| Potential Polymer Application | Key Feature of this compound |

| Radiopaque Biomaterials | High iodine content for X-ray visibility. researchgate.netresearchgate.net |

| Recyclable Heterogeneous Catalysts | Iodine atoms as active catalytic sites. rsc.org |

| Modified Polymer Architectures | Iodine atoms as points for post-polymerization functionalization. tandfonline.comtandfonline.com |

Mechanistic Investigations at the Atomic and Sub-Atomic Level

To fully harness the potential of this compound in the aforementioned areas, a fundamental understanding of its electronic structure and reactivity at the atomic and sub-atomic level is necessary. Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights.

Future computational studies could focus on calculating the electrostatic potential surface of the molecule to visualize the σ-holes on the iodine atoms and predict the strength and directionality of halogen bonds. acs.org Quantum chemical analyses can also be used to estimate properties of new compounds and reaction pathways before experimental synthesis is undertaken. deepdyve.com For instance, theoretical calculations can help in understanding the electronic properties of materials derived from this compound, such as the nature of the valence and conduction bands in potential semiconducting materials. researchgate.netresearchgate.net Such mechanistic studies would provide a theoretical framework to guide the rational design of new materials and chemical systems based on this compound.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(3,5-diiodophenyl)acetic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves iodination of phenylacetic acid derivatives. A common method is the electrophilic substitution of 3,5-diiodoaniline with chloroacetic acid under alkaline conditions. Key factors include:

- Temperature control : Excess heat may lead to deiodination or side reactions.

- Catalysts : Use of CuI or Pd-based catalysts improves regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation requires a combination of:

- NMR : -NMR shows characteristic deshielding of aromatic protons (δ 7.6–8.0 ppm) and the acetic acid methylene group (δ 3.5–4.0 ppm). -NMR confirms iodine-induced shifts in aromatic carbons .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 436.85 (M+H) validate the molecular formula CHIO .

- X-ray crystallography : Reveals planar aromatic rings and hydrogen-bonded dimeric structures in the solid state .

Q. Q3. What is the biological significance of this compound in thyroid hormone research?

This compound is a structural analog of thyroacetic acid derivatives, which interact with thyroid hormone receptors (TRα/TRβ). Key applications:

- Receptor binding assays : Competes with triiodothyronine (T3) for TR binding, with IC values reported in the nanomolar range .

- Metabolic studies : Used to investigate thyroid hormone catabolism, particularly deiodinase enzyme activity .

Advanced Research Questions

Q. Q4. How does the substitution pattern of iodine atoms influence the compound’s reactivity and bioactivity compared to fluorinated analogs?

Comparative studies with fluorinated derivatives (e.g., 3,5-difluoro analogs) reveal:

- Electrophilicity : Iodine’s larger atomic radius enhances π-electron withdrawal, increasing acidity of the acetic acid moiety (pKa ~2.8 vs. ~3.5 for fluorinated analogs) .

- Biological activity : Iodination improves TR binding affinity by 10-fold compared to fluorine, likely due to enhanced hydrophobic interactions .

- Stability : Fluorinated analogs are more resistant to oxidative degradation but less bioactive .

Q. Table 1: Comparative Properties of Halogenated Phenylacetic Acids

| Compound | pKa | TRα Binding IC (nM) | LogP |

|---|---|---|---|

| 2-(3,5-Diiodophenyl)AA | 2.8 | 15 ± 2 | 3.9 |

| 2-(3,5-Difluorophenyl)AA | 3.5 | 150 ± 20 | 2.7 |

| 2-(3,5-Dichlorophenyl)AA | 3.2 | 85 ± 10 | 3.4 |

| Data compiled from . |

Q. Q5. What advanced analytical methods are used to resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in hepatic vs. renal metabolism studies are addressed via:

- Isotopic labeling : - or -labeled analogs track metabolic fate using LC-MS/MS and autoradiography .

- Enzyme inhibition assays : Co-administration with deiodinase inhibitors (e.g., iopanoic acid) clarifies rate-limiting steps .

- Species-specific models : Rodent vs. human hepatocyte assays reveal divergent glucuronidation pathways .

Q. Q6. How can computational modeling predict the environmental persistence and toxicity of this compound?

- QSAR models : Predict bioaccumulation potential (LogBCF = 1.2) and endocrine disruption risks .

- Molecular docking : Simulates interactions with TRβ to prioritize derivatives for synthesis .

- Ecotoxicity databases : Cross-referencing with EPA DSSTox data identifies potential aquatic toxicity (LC < 1 mg/L for zebrafish) .

Q. Q7. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Protect from light in amber vials at –20°C under inert gas (N/Ar) to prevent iodine loss .

- Safety protocols : Use NIOSH-approved PPE (gloves, goggles) due to LD values of 220 mg/kg (oral, mice) .

- Waste disposal : Neutralize with NaOH (1 M) before incineration to avoid toxic iodine vapors .

Methodological Guidance

Q. Q8. How to design dose-response experiments for evaluating thyroid receptor modulation by this compound?

- Cell lines : Use TRα/TRβ-transfected HEK293 cells for specificity .

- Concentration range : 0.1–100 µM, with triplicate wells to assess reproducibility.

- Controls : Include T3 (positive) and non-iodinated analogs (negative) .

- Endpoint assays : Luciferase reporter genes or qPCR for thyroid-responsive genes (e.g., DIO1) .

Q. Q9. What strategies mitigate iodine leaching during long-term stability studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.